Proguanil hydrochloride

概要

説明

準備方法

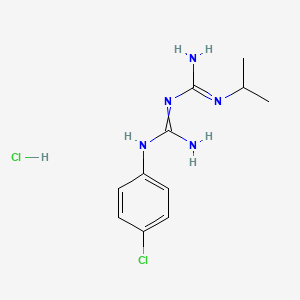

合成経路と反応条件: 塩酸プログアニルは、多段階プロセスで合成されます。最初のステップでは、4-クロロアニリンをシアナミドと反応させて4-クロロフェニルビグアニドを形成します。この中間体は次にイソプロピルアミンと反応してプログアニルが生成されます。 最後のステップでは、プログアニルを塩酸と反応させて塩酸塩に変換します .

工業的生産方法: 塩酸プログアニルの工業的生産は、同じ合成経路に従いますが、より大規模に行われます。 このプロセスには、最終製品の高い収率と純度を確保するために、温度、pH、溶媒の選択などの反応条件を厳密に制御することが含まれます .

化学反応の分析

反応の種類: 塩酸プログアニルは、次のようなさまざまな化学反応を起こします。

酸化: プログアニルは酸化されて活性代謝物であるシクログアニルを生成できます.

還元: 還元反応はあまり一般的ではありませんが、特定の条件下で発生する可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

主な生成物:

シクログアニル: 酸化によって生成される主要な活性代謝物.

4. 科学研究への応用

塩酸プログアニルは、幅広い科学研究の用途があります。

科学的研究の応用

Malaria Treatment and Prophylaxis

Combination Therapy

Proguanil is commonly used in combination with atovaquone (Malarone) for treating acute uncomplicated falciparum malaria. Studies have shown that this combination exhibits high efficacy, particularly in regions with high chloroquine resistance. For instance, a clinical trial indicated a 99% efficacy rate when both drugs were administered together compared to 66% with atovaquone alone and 8% with proguanil alone .

Prophylactic Use

Proguanil is effective as a prophylactic agent against malaria. A systematic review concluded that atovaquone-proguanil is well-tolerated and effective for malaria chemoprophylaxis, particularly for travelers to areas where other antimalarials may be less effective due to resistance . The drug's rapid absorption and high bioavailability enhance its suitability for preventive measures.

Case Studies and Clinical Trials

Efficacy Against Drug-Resistant Strains

In a study involving patients with drug-resistant P. falciparum, the combination of atovaquone and proguanil was administered to children and adults returning from endemic regions. While two cases showed treatment failure potentially due to genetic mutations conferring resistance, one adult patient responded well, indicating that partial immunity may play a role in treatment outcomes .

Adverse Effects

A case report highlighted esophageal ulcers in a patient taking atovaquone/proguanil prophylactically after swallowing the medication dry. This incident underscores the importance of proper administration methods to avoid adverse effects .

Research Applications

Investigating Drug Resistance

Research continues into the genetic mechanisms behind resistance to proguanil and its combinations. Studies have identified mutations in the cytochrome b gene associated with resistance, emphasizing the need for ongoing surveillance of drug efficacy .

Potential in HIV/AIDS Treatment

There is emerging interest in evaluating proguanil's effectiveness in individuals with HIV/AIDS, particularly given their increased vulnerability to opportunistic infections like malaria. Further research is warranted to assess its cost-effectiveness and safety profile in this population .

Data Table: Overview of this compound Applications

| Application Type | Description | Efficacy/Outcomes |

|---|---|---|

| Malaria Treatment | Used with atovaquone for acute falciparum malaria | 99% efficacy when combined |

| Prophylaxis | Preventive use for travelers | Well-tolerated; effective |

| Drug Resistance Research | Investigating genetic mutations affecting efficacy | Identified mutations linked to resistance |

| HIV/AIDS Potential | Assessing effectiveness in immunocompromised patients | Further research needed |

作用機序

塩酸プログアニルは、マラリア原虫のジヒドロ葉酸レダクターゼを阻害することにより、抗マラリア効果を発揮します。この阻害は、DNA合成と細胞増殖に不可欠なプリンとピリミジンの生合成を阻害します。 その結果、寄生虫の核分裂が停止し、宿主内での寄生虫の増殖と拡散が阻止されます .

類似化合物:

クロロキン: 寄生虫のヘムポリメラーゼを阻害することにより作用する別の抗マラリア薬.

アトバコン: プログアニルと組み合わせて使用すると相乗効果が得られます。

ピリメタミン: ジヒドロ葉酸レダクターゼを阻害しますが、化学構造が異なります.

塩酸プログアニルの独自性: 塩酸プログアニルは、ジヒドロ葉酸レダクターゼを特異的に標的とする活性代謝物であるシクログアニルに変換されるという点でユニークです。 この特異性は、他の抗マラリア薬に耐性のあるマラリア株に対して効果的です .

類似化合物との比較

Chloroquine: Another antimalarial drug that works by inhibiting heme polymerase in the parasite.

Atovaquone: Often combined with proguanil for a synergistic effect.

Pyrimethamine: Inhibits dihydrofolate reductase but has a different chemical structure.

Uniqueness of Proguanil Hydrochloride: this compound is unique due to its conversion to the active metabolite cycloguanil, which specifically targets dihydrofolate reductase. This specificity makes it effective against strains of malaria that are resistant to other antimalarial drugs .

生物活性

Proguanil hydrochloride, also known as chlorguanide, is an antimalarial medication primarily used for the prevention and treatment of malaria. It functions as a prodrug, with its active metabolite, cycloguanil, playing a crucial role in its biological activity. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical studies, safety profile, and relevant case studies.

Proguanil exerts its antimalarial effects primarily through the inhibition of dihydrofolate reductase (DHFR) in the malaria parasite. This enzyme is vital for the folic acid cycle, which is essential for DNA synthesis and cellular division. By inhibiting DHFR, cycloguanil prevents the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting nucleic acid synthesis and ultimately leading to the death of the parasite.

Key Mechanisms:

- Inhibition of DHFR : Cycloguanil specifically inhibits parasitic DHFR, which is critical for folate metabolism.

- Impact on Nucleic Acid Synthesis : The inhibition leads to a failure in DNA synthesis and cell division in malaria parasites such as Plasmodium falciparum and Plasmodium vivax .

Efficacy in Clinical Studies

Proguanil is often used in combination with atovaquone (as Malarone) for enhanced efficacy against malaria. A systematic review indicated that atovaquone/proguanil showed a prophylactic efficacy of 95.8% against malaria infections, significantly superior to placebo .

Clinical Trial Data:

Safety Profile

The safety profile of this compound is generally favorable. A review of multiple studies indicated that adverse outcomes related to proguanil exposure during pregnancy were rare, with miscarriage rates comparable to those seen in the general population .

Adverse Effects Noted:

- Gastrointestinal Issues : Nausea and vomiting are common but usually mild.

- Esophageal Ulcers : A case study highlighted severe esophageal ulcers in a patient who swallowed the medication dry without water .

- Pregnancy Outcomes : Limited data suggests no significant increase in miscarriage or stillbirth rates associated with proguanil use during pregnancy .

Case Study 1: Esophageal Ulcers

A 23-year-old medical student developed severe retrosternal pain after taking atovaquone/proguanil without water. This case underscores the importance of proper administration methods to avoid complications such as esophageal ulcers .

Case Study 2: Efficacy Against Drug-Resistant Malaria

In a clinical trial comparing atovaquone/proguanil with chloroquine for treating acute P. falciparum malaria, atovaquone/proguanil demonstrated a 100% cure rate compared to only 8% for chloroquine. This highlights its effectiveness against drug-resistant strains .

特性

IUPAC Name |

1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARMGXPVOFNNNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-32-1 | |

| Record name | Proguanil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proguanil hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。